N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
Description
This compound is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a carbamoyl group at position 3 and a piperidine-4-carboxamide moiety linked to a 4-methoxyphenylsulfonyl group. Its design integrates elements of heterocyclic chemistry (thiophene and piperidine rings) and sulfonamide functionality, which are commonly associated with antimicrobial, anticancer, and receptor-targeting activities .
Properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-30-15-6-8-16(9-7-15)32(28,29)25-12-10-14(11-13-25)21(27)24-22-19(20(23)26)17-4-2-3-5-18(17)31-22/h6-9,14H,2-5,10-13H2,1H3,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTFPJIPUPOUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 6.2 |
| Compound B | T47D (Breast Cancer) | 27.3 |
| Compound C | Ca9-22 (Oral Squamous Cell Carcinoma) | 43.4 |
These findings suggest that the compound could be effective in targeting specific cancer types, potentially leading to the development of new chemotherapeutic agents.
Anti-inflammatory Potential
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies using molecular docking methods suggest that it may inhibit key enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This inhibition could lead to reduced production of inflammatory mediators and provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
Preliminary studies indicate that this compound may also have neuroprotective effects. It is hypothesized that the compound could mitigate neurodegeneration by modulating pathways associated with oxidative stress and inflammation in neuronal cells.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperidine and thiophene rings can significantly influence its biological activity. Ongoing research aims to synthesize analogs with improved efficacy and selectivity against specific targets.
Case Studies
-
Case Study on Anticancer Activity :
- In vitro studies demonstrated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells.
- Further investigations are needed to elucidate the underlying mechanisms and potential side effects.
-
Case Study on Anti-inflammatory Activity :
- A recent study assessed the compound's ability to reduce edema in a rodent model of inflammation.
- Results indicated a significant reduction in paw swelling compared to control groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene-Based Carboxamides
The compound shares structural homology with 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues (e.g., compounds 4a–h from ). Key differences include:
- Core structure : The target compound uses a tetrahydrobenzo[b]thiophene scaffold, whereas derivatives employ a simpler thiophene ring.
- Substituents : The 3-carbamoyl and 4-methoxyphenylsulfonyl groups in the target compound contrast with the pyridine and aryl substituents in analogs.
Tetrahydrobenzo[b]thiophene Derivatives
highlights 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and related systems. These compounds exhibit potent antimicrobial activity (MIC values ranging from 2–16 µg/mL against S. aureus and E. coli), attributed to their thiophene and electron-withdrawing cyano groups.
Comparison with Pharmacological Analogs (Piperidine Derivatives)
Receptor Interactions
evaluates piperidine derivatives (e.g., LAS-250 , LAS-251 , LAS-252 ) for receptor modulation:
| Compound | GPCR Family A (%) | GPCR Family C (%) | Voltage-Gated Ion Channel Selectivity |
|---|---|---|---|
| Target Compound | Data pending | Data pending | Data pending |
| LAS-250 | 4 | 4 | 2–3× higher than LAS-251/252 |
| LAS-251 | 8 | 4 | Baseline |
| LAS-252 | 8 | 4 | Baseline |
The target compound’s 4-methoxyphenylsulfonyl group may enhance membrane permeability compared to simpler piperidine carboxamides, though its receptor selectivity remains uncharacterized .
Antimicrobial Activity
The sulfonamide group in the target compound could synergize with the thiophene core for enhanced activity .
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Piperidine Derivative Pharmacodynamics ()
| Compound | GPCR Family A (%) | Voltage-Gated Ion Channel Selectivity |
|---|---|---|
| LAS-250 | 4 | High (2–3×) |
| LAS-251 | 8 | Baseline |
| LAS-252 | 8 | Baseline |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1: Construction of the 4,5,6,7-tetrahydrobenzo[b]thiophene core via cyclization of substituted cyclohexanone derivatives with sulfur-containing reagents.
- Step 2: Introduction of the carbamoyl group at the 3-position using urea or carbamoyl chloride under basic conditions.
- Step 3: Coupling the thiophene intermediate with a pre-functionalized piperidine-4-carboxamide bearing a 4-methoxyphenylsulfonyl group.
Characterization:
- NMR (¹H/¹³C): Assign peaks for aromatic protons (δ 6.8–7.5 ppm for sulfonylphenyl), thiophene protons (δ 2.5–3.5 ppm for tetrahydro ring), and carboxamide NH (δ ~8.0 ppm) .
- HPLC: Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .
Basic: Which biological assays are suitable for evaluating this compound’s activity?
Answer:
- Enzyme Inhibition Assays: Use fluorogenic substrates or radiolabeled ligands to measure inhibition of target enzymes (e.g., kinases, proteases) in vitro .
- Cellular Uptake Studies: Employ fluorescent tagging or LC-MS quantification to assess permeability in cell lines (e.g., Caco-2 for intestinal absorption) .
- Receptor Binding: Competitive binding assays with labeled reference ligands (e.g., ³H-labeled antagonists) to determine IC₅₀ values .
Advanced: How can synthetic yield be optimized while minimizing byproducts?
Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (temperature, solvent, catalyst loading). For example, optimize coupling reactions by varying equivalents of coupling agents (e.g., EDCI/HOBt) and reaction time .
- In-line Monitoring: Implement flow chemistry with real-time FTIR or UV-vis to track intermediate formation and adjust conditions dynamically .
- Purification: Employ gradient elution in preparative HPLC or recrystallization from ethanol/water mixtures to isolate high-purity product .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Impurity Analysis: Characterize batches with LC-MS to identify trace byproducts (e.g., de-sulfonated analogs) that may antagonize activity .
- Assay Standardization: Validate protocols using positive controls (e.g., known inhibitors) and replicate experiments across multiple labs to rule out variability .
- Target Selectivity Profiling: Use kinase/GPCR panels to confirm off-target effects, which may explain discrepancies .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Answer:
- Core Modifications: Synthesize analogs with variations in the tetrahydrobenzo[b]thiophene ring (e.g., substituents at positions 4–7) to assess steric/electronic effects .
- Sulfonyl Group Replacement: Compare 4-methoxyphenylsulfonyl with other aryl sulfonates (e.g., 4-fluorophenyl) to evaluate binding affinity .
- Piperidine Substitution: Introduce methyl or halogen groups at the piperidine 3-position to probe conformational flexibility .
Basic: What analytical methods are critical for assessing compound stability?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- Solution Stability: Monitor pH-dependent hydrolysis (e.g., in PBS at pH 7.4 vs. 2.0) over 24–72 hours using HPLC .
- Solid-State Stability: Perform DSC/TGA to detect polymorphic transitions or decomposition under thermal stress .
Advanced: How can computational methods enhance the design of derivatives?
Answer:
- Docking Simulations: Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets of kinases) .
- QSAR Modeling: Train models on datasets of analogs to predict logP, solubility, and IC₅₀ values, guiding prioritization of synthetic targets .
- MD Simulations: Assess binding mode stability over 100-ns trajectories to refine lead compounds .
Basic: What are the key considerations for replicating synthesis protocols?
Answer:
- Reagent Quality: Use anhydrous solvents (e.g., THF, DMF) and store moisture-sensitive reagents (e.g., carbodiimides) under nitrogen .
- Step-wise Isolation: Purify intermediates after each step to avoid carryover impurities .
- Documentation: Record exact equivalents, reaction times, and temperature profiles to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
